N-Formyl-p-nitrophenylhydroxylamine
Description
Properties
CAS No. |
84736-60-7 |
|---|---|
Molecular Formula |
C7H6N2O4 |
Molecular Weight |
182.13 g/mol |
IUPAC Name |
N-hydroxy-N-(4-nitrophenyl)formamide |
InChI |
InChI=1S/C7H6N2O4/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-5,11H |
InChI Key |
QRYSGJONVHFLGS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N(C=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1N(C=O)O)[N+](=O)[O-] |
Other CAS No. |
84736-60-7 |
Synonyms |
FoNPH N-formyl-4-nitrophenylhydroxylamine N-formyl-para-nitrophenylhydroxylamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
N-Formyl-p-nitrophenylhydroxylamine belongs to the hydroxamic acid family, sharing the N-hydroxyamide (-CONHOH) core with compounds like those synthesized in . Key differences lie in substituents:
Substituent Effects: The p-nitrophenyl group in the target compound enhances electron-withdrawing effects compared to the 4-chlorophenyl group in ’s analogs. Formyl (-CHO) vs. cyclohexyl/cyclopropane groups: Smaller substituents (e.g., formyl) could improve solubility and reaction kinetics compared to bulky alicyclic moieties .
Biological Activity: Hydroxamic acids in demonstrated antioxidant activity via DPPH radical scavenging and β-carotene assays . Contrast with nitrosamines (): Nitrosodialkylamines (e.g., N-NITROSODIETHYLAMINE) are potent carcinogens, with 16/20 experimental batches showing significant carcinogenicity .
Synthetic Routes :
- Hydroxamic acids in were synthesized via condensation of hydroxylamine derivatives with acyl chlorides or anhydrides . The target compound likely follows a similar route, substituting p-nitrobenzoyl chloride or formylating agents.
Preparation Methods
Formylation Using Formic Acid Under Neat Conditions
The direct use of formic acid (HCOOH) as both a solvent and formylating agent represents a straightforward and environmentally benign approach. In a study examining N-formylation of amines, formic acid reacted with primary and secondary amines at 60°C under solvent-free conditions, achieving yields exceeding 90% for electron-rich aromatic amines . For p-nitrophenylhydroxylamine, this method would involve heating the amine with a 4:1 molar excess of formic acid at 60°C for 2–4 hours.
Key advantages include:
-
Simplified workup : The reaction produces water as the only byproduct, enabling easy isolation via extraction with ethyl acetate .
-
High functional group tolerance : The nitro group in p-nitrophenylhydroxylamine remains intact under these mild conditions, as evidenced by analogous reactions with nitro-containing aromatics .
However, the electron-withdrawing nitro group may slow reaction kinetics, necessitating extended reaction times compared to electron-donating substrates .
Formylation via Organic Acid Esters
A patent detailing the synthesis of N-formylpiperidine provides a scalable template for formylating amines using formate esters . In this method, piperidine reacts with ethyl formate (HCOOEt) at 80–180°C, with continuous removal of ethanol to drive the reaction to completion. Applied to p-nitrophenylhydroxylamine, the protocol would involve:
-
Combining equimolar amounts of p-nitrophenylhydroxylamine and ethyl formate.
-
Heating the mixture to 80–120°C under reflux.
-
Distilling off ethanol to shift the equilibrium toward product formation .
Performance metrics :
This method avoids corrosive reagents and minimizes byproducts, making it industrially viable. Comparative studies show superior purity versus formic acid-mediated reactions due to the absence of water, which can hydrolyze sensitive intermediates .
Alternative Formylating Agents: Formaldehyde and Acyl Chlorides
While less common, formaldehyde (HCHO) and acetyl chloride (AcCl) have been explored for N-formylation. A PMC study optimized formylation using formaldehyde in aqueous media, though this approach is better suited for aliphatic amines . For p-nitrophenylhydroxylamine, formaldehyde may introduce undesired side reactions, such as condensation or over-alkylation, due to the nitro group’s electron-deficient nature.
Acyl chlorides, such as formyl chloride, offer rapid formylation but require stringent moisture-free conditions and generate HCl, which could protonate the hydroxylamine group, reducing reactivity .
Comparative Analysis of Methods
The table below summarizes the efficacy of each method based on reaction conditions, yield, and practicality:
Critical considerations :
-
Reagent cost : Formic acid is economical but less atom-efficient than formate esters.
-
Reaction scale : The ethyl formate method is better suited for large-scale production due to easier byproduct removal .
Mechanistic Insights and Optimization Strategies
The formylation of p-nitrophenylhydroxylamine proceeds via nucleophilic attack of the amine nitrogen on the formylating agent, followed by proton transfer and elimination of water or alcohol. Density functional theory (DFT) studies on analogous systems suggest that electron-withdrawing groups like -NO₂ decrease the nucleophilicity of the amine, necessitating higher temperatures or catalysts .
Optimization parameters :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-Formyl-p-nitrophenylhydroxylamine, and how can purity and yield be maximized?
- Methodological Answer : The synthesis should prioritize regioselective formylation and nitration steps. Crystallographic data from structurally analogous compounds (e.g., N-(diphenylphosphinoyl)hydroxylamine) suggest that reaction conditions (temperature, solvent polarity) significantly influence crystal packing and purity . Post-synthesis, HPLC with relative response factors (e.g., 1.00 for parent compounds, 1.75 for related impurities) can quantify impurities, as demonstrated in Pharmacopeial Forum protocols . Recrystallization in polar aprotic solvents (e.g., DMF) may improve yield by minimizing byproducts.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Safety measures include:
- Use of PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure, as recommended in safety data sheets for structurally similar hydroxylamines .
- Ventilation systems to prevent inhalation of fine crystalline particles, which are hygroscopic and may degrade under humidity .
- Emergency protocols for spills: neutralization with weak acids (e.g., citric acid) and disposal via certified hazardous waste channels .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound derivatives?
- Methodological Answer : Discrepancies often arise from tautomeric equilibria or solvent effects. For example:
- NMR : Use deuterated DMSO to stabilize hydroxylamine protons and reduce exchange broadening. Compare with reference spectra of N-benzoyl analogs, where substituent effects on chemical shifts are well-documented .
- IR : Assign carbonyl stretches (1650–1700 cm⁻¹) by correlating with crystallographically confirmed bond lengths in related compounds (e.g., C=O distances of 1.22–1.24 Å) .
- Cross-validate with mass spectrometry (HRMS) to confirm molecular ion peaks and rule out degradation products .
Q. What experimental strategies can assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40–60°C for 48–72 hours. Monitor degradation via HPLC with UV detection (λ = 254 nm), tracking impurity peaks (e.g., nitroso derivatives) using retention times and relative response factors .
- Kinetic Modeling : Calculate degradation rate constants (k) and activation energy (Ea) via Arrhenius plots. Compare with stability data for N-phenylhydroxylamine derivatives, which exhibit hydrolysis sensitivity at pH > 10 .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density on the formyl and nitro groups. High electrophilicity at the carbonyl carbon (Mulliken charge > +0.35) suggests susceptibility to nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., acetonitrile) to predict transition states for reactions with amines or thiols. Compare with crystallographic data on hydrogen-bonding networks in analogous structures (e.g., O···H distances < 2.0 Å) .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies between theoretical and experimental pKa values for this compound?
- Methodological Answer :
- Experimental pKa Determination : Use potentiometric titration in 0.1 M KCl to minimize ionic strength effects. Compare with UV-Vis spectrophotometric methods monitoring λ shifts at varying pH .
- Theoretical Adjustments : Apply solvent correction terms (e.g., COSMO-RS) to DFT-derived pKa values. For example, discrepancies > 1 unit may arise from implicit solvent models underestimating hydrogen-bonding in aqueous media .
Q. What strategies validate the purity of this compound in the presence of structurally similar impurities?
- Methodological Answer :
- Chromatographic Separation : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA). Impurities like de-formylated analogs can be resolved by adjusting retention times (e.g., Δt = 0.3–0.5 min) .
- Spiking Experiments : Add synthesized impurity standards (e.g., p-nitrophenylhydroxylamine) to confirm peak identities via co-elution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
